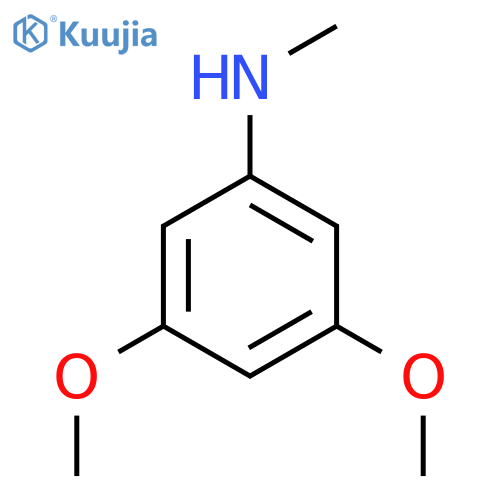Cas no 118684-17-6 (3,5-dimethoxy-N-methylaniline)

3,5-dimethoxy-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethoxy-N-methylaniline
- 3,5-dimethoxy-N-methylBenzenamine
- N-Methyl-3,5-dimethoxyaniline
- Benzenamine, 3,5-dimethoxy-N-methyl-
-
- MDL: MFCD11152001
- インチ: 1S/C9H13NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6,10H,1-3H3
- InChIKey: DZJRIEASIKLRQK-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)NC)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 118
- XLogP3: 1.8
- トポロジー分子極性表面積: 30.5
3,5-dimethoxy-N-methylaniline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D782522-2.5g |
3,5-Dimethoxy-N-methylbenzenamine |
118684-17-6 | 95% | 2.5g |
$485 | 2025-02-18 | |
| Enamine | EN300-171205-1g |
3,5-dimethoxy-N-methylaniline |
118684-17-6 | 1g |
$528.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372050-50mg |
3,5-Dimethoxy-N-methylaniline |
118684-17-6 | 95% | 50mg |
¥9564.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372050-1g |
3,5-Dimethoxy-N-methylaniline |
118684-17-6 | 95% | 1g |
¥14256.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372050-5g |
3,5-Dimethoxy-N-methylaniline |
118684-17-6 | 95% | 5g |
¥33048.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D782522-10g |
3,5-Dimethoxy-N-methylbenzenamine |
118684-17-6 | 95% | 10g |
$785 | 2025-02-28 | |
| eNovation Chemicals LLC | D782522-2.5g |
3,5-Dimethoxy-N-methylbenzenamine |
118684-17-6 | 95% | 2.5g |
$485 | 2024-08-03 | |
| Enamine | EN300-171205-2.5g |
3,5-dimethoxy-N-methylaniline |
118684-17-6 | 2.5g |
$1034.0 | 2023-09-20 | ||
| Enamine | EN300-171205-0.25g |
3,5-dimethoxy-N-methylaniline |
118684-17-6 | 0.25g |
$485.0 | 2023-09-20 | ||
| eNovation Chemicals LLC | D782522-10g |
3,5-Dimethoxy-N-methylbenzenamine |
118684-17-6 | 95% | 10g |
$785 | 2025-02-18 |
3,5-dimethoxy-N-methylaniline 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
3,5-dimethoxy-N-methylanilineに関する追加情報
Introduction to 3,5-Dimethoxy-N-Methylaniline (CAS No. 118684-17-6)
3,5-Dimethoxy-N-methylaniline (CAS No. 118684-17-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes two methoxy groups and a methylamino group attached to a benzene ring. These functional groups contribute to its diverse reactivity and potential applications in various scientific domains.
The chemical formula of 3,5-dimethoxy-N-methylaniline is C9H13N1O2, and its molecular weight is approximately 167.20 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility properties make it an ideal candidate for various synthetic reactions and formulations.
In the realm of chemical synthesis, 3,5-dimethoxy-N-methylaniline serves as a valuable building block for the preparation of more complex molecules. Its reactivity is primarily driven by the presence of the amino group, which can participate in a wide range of reactions such as acylation, alkylation, and coupling reactions. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and stability of the molecule in different chemical environments.
Recent research has highlighted the potential of 3,5-dimethoxy-N-methylaniline in pharmaceutical applications. Studies have shown that compounds derived from this structure exhibit promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3,5-dimethoxy-N-methylaniline demonstrated significant inhibition of inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound could be a valuable starting point for the development of new therapeutic agents.
In the context of materials science, 3,5-dimethoxy-N-methylaniline has been explored for its potential use in organic electronics and photovoltaic devices. The presence of electron-donating groups and the aromatic ring structure make it suitable for conjugated systems that can facilitate charge transport. Research published in Advanced Materials in 2021 demonstrated that polymers containing 3,5-dimethoxy-N-methylaniline units exhibited enhanced photovoltaic performance when used as active layers in organic solar cells.
The safety and environmental impact of 3,5-dimethoxy-N-methylaniline are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize exposure risks. Proper storage conditions should be maintained to prevent degradation or contamination. Additionally, environmental impact assessments should be conducted to ensure that any industrial-scale production or application does not pose significant risks to ecosystems.
In conclusion, 3,5-dimethoxy-N-methylaniline (CAS No. 118684-17-6) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure provides a foundation for developing novel materials and therapeutic agents with promising properties. Ongoing research continues to uncover new possibilities for this versatile compound, making it an exciting area of study for scientists and researchers worldwide.
118684-17-6 (3,5-dimethoxy-N-methylaniline) Related Products
- 2023788-32-9(Integrin modulator 1)
- 2172190-39-3(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)
- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)
- 899966-59-7(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)




